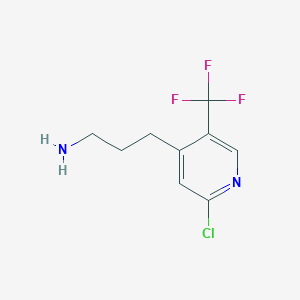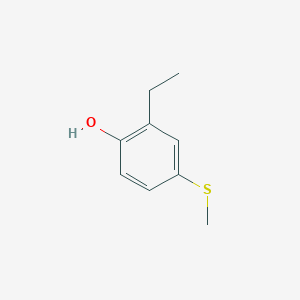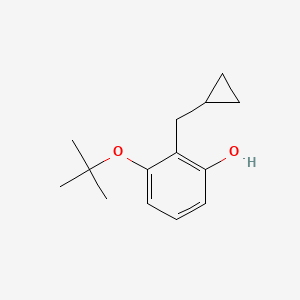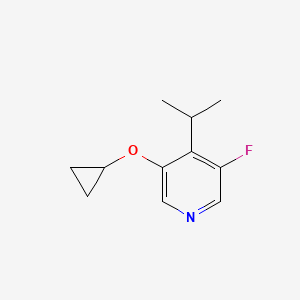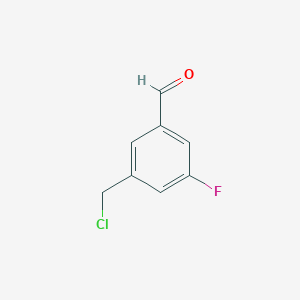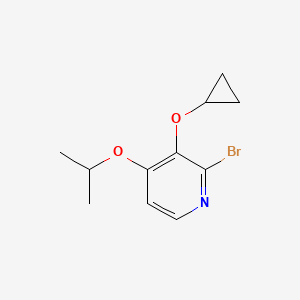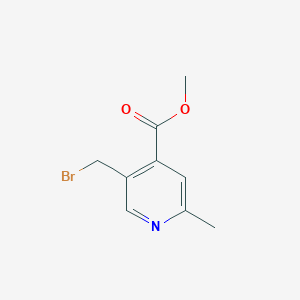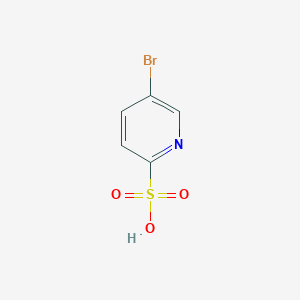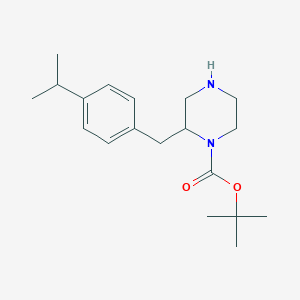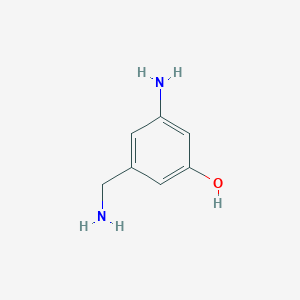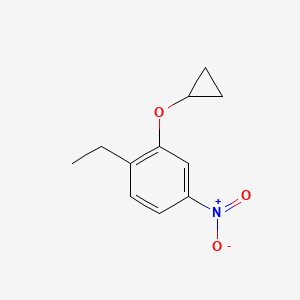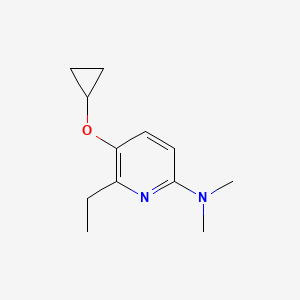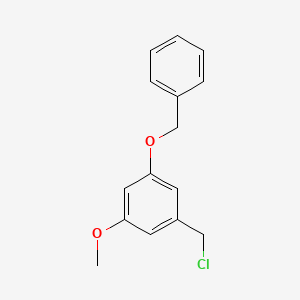
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is a chemical compound with the molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid typically involves the reaction of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting bacterial growth . This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs.
Vergleich Mit ähnlichen Verbindungen
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: This compound shares a similar structure but has only one carboxylic acid group.
Acridine-9(10H)-one: Another related compound, known for its use in synthesizing various derivatives with biological activity.
Uniqueness: 9-Oxo-9,10-dihydroacridine-4,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other acridine compounds and contributes to its wide range of applications.
Eigenschaften
Molekularformel |
C15H9NO5 |
|---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
9-oxo-10H-acridine-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO5/c17-13-7-3-1-5-9(14(18)19)11(7)16-12-8(13)4-2-6-10(12)15(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
GCUHUAYHSTYNPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


